2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-sulfo-4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)amino)-, disodium salt
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Overview
Description
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-sulfo-4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)amino)-, disodium salt is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by its anthracene core, which is a polycyclic aromatic hydrocarbon, and various functional groups that contribute to its reactivity and utility in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-sulfo-4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)amino)-, disodium salt involves multiple steps, starting with the preparation of the anthracene core The anthracene is then sulfonated to introduce the sulfonic acid groupThe final product is obtained by neutralizing the compound with sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonation and substitution reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions such as temperature and pressure to optimize the reactions .
Chemical Reactions Analysis
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-sulfo-4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)amino)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the amino and sulfonic acid groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce different functional groups to the anthracene core .
Scientific Research Applications
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-sulfo-4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)amino)-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a fluorescent probe due to its aromatic structure.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfonic acid and amino groups allow it to form strong interactions with proteins and other biomolecules, influencing their function. The pyrimidinyl group can interact with nucleic acids, potentially affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Benzenetricarboxylic acid, triisooctyl ester
- 1,2,4-Benzenetricarboxylic acid, triisodecyl ester
- 1,2,4-Benzenetricarboxylic acid, decyl ester
- 1,2,4-Benzenetricarboxylic acid, mixed decyl and hexyl and octyl esters .
Uniqueness
Compared to these similar compounds, 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-sulfo-4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)amino)-, disodium salt stands out due to its unique combination of functional groups and its anthracene core. This structure provides distinct chemical reactivity and a wide range of applications that are not typically observed in other similar compounds .
Properties
CAS No. |
72139-12-9 |
---|---|
Molecular Formula |
C24H12Cl3N5Na2O8S2 |
Molecular Weight |
714.8 g/mol |
IUPAC Name |
disodium;1-amino-9,10-dioxo-4-[3-sulfonato-4-[(2,5,6-trichloropyrimidin-4-yl)amino]anilino]anthracene-2-sulfonate |
InChI |
InChI=1S/C24H14Cl3N5O8S2.2Na/c25-18-22(26)31-24(27)32-23(18)30-12-6-5-9(7-14(12)41(35,36)37)29-13-8-15(42(38,39)40)19(28)17-16(13)20(33)10-3-1-2-4-11(10)21(17)34;;/h1-8,29H,28H2,(H,30,31,32)(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 |
InChI Key |
FYMOBWPMQLSRNE-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=C(C(=NC(=N5)Cl)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
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